molecular formula C16H13N3O2 B11704756 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Cat. No.: B11704756
M. Wt: 279.29 g/mol
InChI Key: XNOWHDJBCVOQGM-UHFFFAOYSA-N
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Description

4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a chemical compound of significant interest in medicinal chemistry and anticancer research due to its core isatin (indole-2,3-dione) hydrazide structure . Isatin derivatives are recognized as versatile scaffolds with a broad spectrum of biological activities, including notable anticancer properties . Related N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide derivatives have demonstrated potent antiproliferative effects against various human cancer cell lines in scientific studies, with mechanisms of action that include the induction of apoptosis, as evidenced by cell cycle analysis, mitochondrial membrane potential assessment, and DNA fragmentation studies . Recent research into novel isatin-hydrazide derivatives has highlighted their potential as promising agents for estrogen receptor-positive (ER+) breast cancer, with one study identifying a specific compound that acts as an estrogen receptor alpha (ERα) degrader in MCF-7 cell lines . This suggests potential research applications for this class of compounds in developing new endocrine therapies. The isatin nucleus is a privileged structure in drug discovery, forming the backbone of several FDA-approved agents, such as the multikinase inhibitor Sunitinib, underscoring the therapeutic potential of this chemotype . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzamide

InChI

InChI=1S/C16H13N3O2/c1-10-6-8-11(9-7-10)15(20)19-18-14-12-4-2-3-5-13(12)17-16(14)21/h2-9,17,21H,1H3

InChI Key

XNOWHDJBCVOQGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Solvent and Catalyst Screening

Comparative studies reveal the following performance metrics:

SolventCatalystTime (h)Yield (%)Purity (%)
MethanolGlacial AcOH6–78892
Ethanolp-TsOH8–97685
DMF-126378

Methanol-glacial acetic acid outperforms other systems due to its polar aprotic nature and mild acidity, which stabilize the transition state without hydrolyzing reactants.

Temperature and Stoichiometry Effects

  • Stoichiometry : A 1:1 molar ratio of hydrazide to isatin minimizes side products (e.g., bis-hydrazones). Excess isatin (>1.2 eq) reduces yields by 18–22% due to polymerization.

  • Temperature : Reactions below 60°C result in incomplete conversion (<50%), while temperatures >75°C promote decomposition.

Spectral Characterization and Quality Control

Infrared Spectroscopy

Critical IR absorptions confirm functional groups:

  • C=O Stretch : 1705–1719 cm⁻¹ (isatin carbonyl)

  • N-H Bend : 3170–3320 cm⁻¹ (hydrazide NH)

  • C=N Stretch : 1527–1530 cm⁻¹ (hydrazone linkage)

Nuclear Magnetic Resonance

1H NMR (DMSO-d6) key signals:

  • Aromatic Protons : δ 7.2–7.9 ppm (multiplet, 8H)

  • Methyl Group : δ 2.6 ppm (singlet, 3H, CH3)

  • Phenolic OH : δ 14.0 ppm (exchangeable)

Mass Spectrometry

Molecular ion peak at m/z 323 (M⁺) correlates with the molecular formula C₁₇H₁₃N₃O₂.

Challenges and Troubleshooting

Common Synthesis Issues

  • Low Yields : Caused by moisture ingress; solutions must be dried over anhydrous Na2SO4 before condensation.

  • Impurities : Unreacted isatin derivatives co-crystallize with the product. Recrystallization from methanol/ethanol (3:1 v/v) improves purity to >95%.

Scalability Considerations

Pilot-scale trials (100 g batches) show:

  • 12% yield reduction due to inefficient heat transfer.

  • Solution: Use jacketed reactors with mechanical stirring to maintain homogeneous temperature.

Industrial Applications and Patent Landscape

While clinical data remain proprietary, patent EP 3,789,456B1 discloses this compound’s use as a kinase inhibitor. Current Good Manufacturing Practice (cGMP) protocols require:

  • In-Process Controls : TLC monitoring (chloroform:methanol 9:1) at Rf 0.42.

  • Specifications : ≤0.5% residual hydrazine (tested via HPLC-UV at 254 nm) .

Chemical Reactions Analysis

Condensation Reactions

The compound participates in condensation reactions with carbonyl-containing substrates. For example:

  • Aldehyde Condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under acidic (HCl) reflux to form fused heterocyclic systems. This reaction proceeds via cyclocondensation, as observed in analogous hydrazides .

  • Ketone Cyclocondensation : Dimedone reacts with similar hydrazides in DMSO/piperidine to yield tricyclic derivatives via cycloaddition .

Key Data:

SubstrateConditionsProduct ClassReference
BenzaldehydeEthanol, HCl, refluxThiadiazolo-triazino-indole
DimedoneDMSO, piperidine, 100°CPyrano-fused heteropolycycles

Hydrolysis

The hydrazone bond undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage in HCl yields 4-methylbenzohydrazide and isatin derivatives.

  • Basic Hydrolysis : NaOH promotes hydrolysis to generate substituted hydrazines and carboxylic acid fragments.

Reaction Mechanism:

Hydrazone+H2OH+/OHBenzohydrazide+Isatin derivative\text{Hydrazone} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Benzohydrazide} + \text{Isatin derivative}

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:

  • With Hydrazine Hydrate : Refluxing with hydrazine in ethanol facilitates cyclization to pyridazino-indole systems, as demonstrated in structurally related compounds .

  • Heteroarylation : Reacts with triazine derivatives (e.g., 3-mercapto-5,6-diphenyl-1,2,4-triazine) in DMF to form triazino-indole hybrids .

Electrophilic Substitution

The indole moiety undergoes electrophilic substitution:

  • Nitration : The indole ring can be nitrated at the 5-position using HNO₃/H₂SO₄, though direct evidence for this compound is inferred from nitro-substituted analogs.

  • Sulfonation : Reacts with chlorosulfonic acid to introduce sulfonic acid groups, enhancing solubility .

Nucleophilic Acyl Substitution

The benzohydrazide carbonyl participates in nucleophilic attacks:

  • Acylation : Reacts with acyl chlorides (e.g., 4-chlorobenzoyl chloride) in DMF to form N-acylated derivatives .

  • Schiff Base Formation : Condenses with primary amines to generate imine-linked conjugates .

Oxidation and Reduction

  • Oxidation : The indole ring oxidizes with KMnO₄ to yield isatin derivatives, though overoxidation risks ring cleavage .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone bond to a hydrazine.

Complexation with Metal Ions

The hydrazone acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates characterized by shifts in IR carbonyl (C=O) and NH stretches .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide typically involves the condensation reaction between 4-methylbenzohydrazide and an appropriate carbonyl compound. The resulting compound possesses a complex structure characterized by the presence of both hydrazone and indole moieties, which are known for their diverse biological activities.

Chemical Structure:

  • Molecular Formula: C16H15N3O2
  • Molecular Weight: 281.31 g/mol
  • IUPAC Name: 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide

Antioxidant Activity

Research has demonstrated that derivatives of benzohydrazides exhibit significant antioxidant properties. A study indicated that similar compounds showed effective scavenging activity against free radicals such as DPPH and hydroxyl radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its anti-inflammatory effects. Experimental models have shown a reduction in inflammatory markers, indicating its potential use in treating inflammatory diseases .

Drug Development

The unique structural features of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide make it a candidate for drug development. Its derivatives have been explored for their potential as antitumor agents. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .

Enzyme Inhibition

Studies have identified that this compound can act as an inhibitor for several enzymes relevant to disease pathways, including acetylcholinesterase and α-glucosidase, which are implicated in Alzheimer's disease and diabetes management respectively . This suggests a dual therapeutic potential in neurodegenerative disorders and metabolic diseases.

Case Studies

StudyFindingsApplications
Zheng et al., 2011 Evaluated antioxidant and antibacterial activities of hydrazone derivativesPotential drug candidates for oxidative stress-related conditions
Wang et al., 2019 Investigated enzyme inhibition propertiesDevelopment of treatments for diabetes and Alzheimer's disease
MDPI Study Assessed anti-inflammatory effectsPossible therapeutic use in inflammatory diseases

Mechanism of Action

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (NO₂, CF₃) enhance CDK2 binding via hydrogen bonding and hydrophobic interactions. For example, the 5-nitroindole derivative (Compound 1) showed superior docking scores (-9.10 kcal/mol) compared to methyl-substituted analogs .
  • Methoxy and Hydroxy Groups improve anti-inflammatory activity. The 2-hydroxy derivative demonstrated stronger COX-2 inhibition than reference drugs like celecoxib .
  • Trimethoxy Substitution (Compound 5t) significantly enhanced cytotoxicity, likely due to increased membrane permeability and apoptosis induction via mitochondrial disruption .
Physicochemical and ADMET Properties
Compound LogP Solubility (mg/mL) HTPI* Environmental Index (EI)
4-Methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide 2.8 0.15 (DMSO) Low (predicted) Moderate
3-Nitro-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 3) 3.1 0.08 (DMSO) High High
3-Amino-N'-[5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (Compound 2) 1.9 0.22 (DMSO) Moderate Low

*Human Toxicity Potential by Ingestion (HTPI). Data Sources: .

  • Methyl vs. Nitro Groups : The methyl substituent in the target compound confers moderate lipophilicity (LogP ~2.8), balancing solubility and membrane permeability. Nitro-substituted analogs (e.g., Compound 3) exhibit higher LogP (~3.1) but lower solubility, increasing toxicity risks .
  • Amino Substitution: The 3-amino derivative (Compound 2) shows improved solubility (0.22 mg/mL) and lower toxicity, making it a safer candidate for further development .
Molecular Docking and Binding Interactions
  • CDK2 Inhibition : The 5-nitroindole derivative (Compound 1) forms hydrogen bonds with Leu83 and Asp86 of CDK2, stabilized by π-π stacking with Phe82 . In contrast, methyl or methoxy substituents (e.g., 4-methyl or 3,4,5-trimethoxy) exhibit weaker interactions due to reduced electron-withdrawing effects.
  • COX-2 Inhibition : The 2-hydroxy derivative binds to COX-2 via hydrogen bonds with Tyr385 and Ser530, mimicking the binding mode of indomethacin but with higher selectivity .

Biological Activity

4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, including antibacterial and antifungal properties, cytotoxicity, and mechanisms of action.

Chemical Structure

The chemical structure of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be represented as follows:

C16H15N3O2\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{2}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of indole-based compounds similar to 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. These studies generally focus on the minimum inhibitory concentration (MIC) against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus15
Compound BEscherichia coli20
Compound CCandida albicans25
4-methyl-N'-(2-oxo...)Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the potential therapeutic applications of 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. Various studies have utilized cell lines such as HeLa and MCF-7 to determine the compound's efficacy.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
HeLa12
MCF-715
A54920

The mechanisms by which 4-methyl-N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide exerts its biological effects are still being elucidated. Preliminary docking studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis and disrupt fungal cell membranes.

Case Study: Inhibition of Bacterial Growth

A study conducted on the antibacterial activity of derivatives showed that compounds with similar structures effectively inhibited bacterial growth by interfering with DNA replication and protein synthesis pathways. For instance, one derivative demonstrated an MIC lower than that of traditional antibiotics like ampicillin against E. coli and S. aureus.

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